molecular formula C7H4F3N3 B12450013 5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile

5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B12450013
M. Wt: 187.12 g/mol
InChI Key: DJVNDYRZYBEEFK-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile: is a chemical compound with the molecular formula C7H4F3N3 and a molecular weight of 187.12 g/mol It is a pyridine derivative, characterized by the presence of an amino group at the 5-position, a trifluoromethyl group at the 2-position, and a carbonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile typically involves the reaction of 5-trifluoromethylpyridine with ammonia. The process can be summarized as follows :

    Starting Material: 5-Trifluoromethylpyridine.

    Reaction with Ammonia: The starting material is reacted with ammonia to produce the target compound.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques and equipment to optimize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry: 5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and chemical intermediates .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions .

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be used in the design and development of new drugs targeting specific diseases .

Industry: In industrial applications, this compound is employed in the production of agrochemicals, pharmaceuticals, and specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins . The amino group can form hydrogen bonds with target molecules, contributing to the compound’s binding affinity .

Comparison with Similar Compounds

  • 3-Amino-5-(trifluoromethyl)pyridine-2-carbonitrile
  • 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile
  • 2-Amino-5-(trifluoromethyl)pyridine

Comparison: Compared to similar compounds, 5-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the specific positioning of its functional groups. This unique arrangement influences its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

IUPAC Name

5-amino-2-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-4(2-11)1-5(12)3-13-6/h1,3H,12H2

InChI Key

DJVNDYRZYBEEFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C#N)C(F)(F)F)N

Origin of Product

United States

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